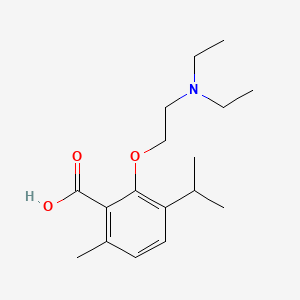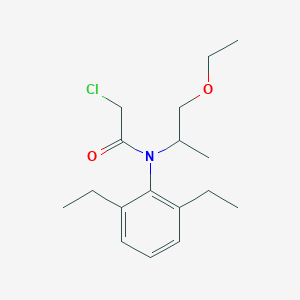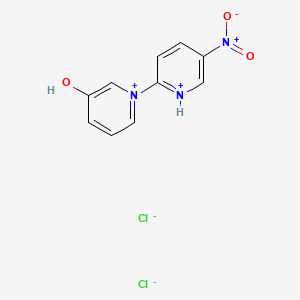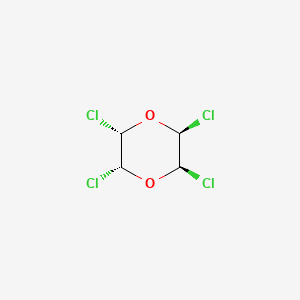
cis-anti-cis-2,3,5,6-Tetrachlorodioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-anti-cis-2,3,5,6-Tetrachlorodioxane: is a chemical compound that belongs to the family of dioxanes, which are heterocyclic organic compounds. This compound is characterized by the presence of four chlorine atoms attached to the dioxane ring, specifically at the 2, 3, 5, and 6 positions. The unique arrangement of these chlorine atoms gives rise to its specific stereochemistry, denoted as cis-anti-cis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-anti-cis-2,3,5,6-Tetrachlorodioxane typically involves the chlorination of dioxane derivatives. One common method is the chlorination of 1,4-dioxane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired isomer.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, further purifies the compound.
Analyse Chemischer Reaktionen
Types of Reactions: cis-anti-cis-2,3,5,6-Tetrachlorodioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated dioxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated dioxane compounds.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions, leading to the formation of hydroxylated dioxane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Sodium hydroxide, potassium hydroxide; aqueous or alcoholic conditions.
Major Products Formed:
Oxidation: Chlorinated dioxane derivatives.
Reduction: Less chlorinated dioxane compounds.
Substitution: Hydroxylated dioxane derivatives.
Wissenschaftliche Forschungsanwendungen
cis-anti-cis-2,3,5,6-Tetrachlorodioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of chlorinated compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of cis-anti-cis-2,3,5,6-Tetrachlorodioxane involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
cis-1,2-Dichloroethene: A simpler chlorinated compound with cis-trans isomerism.
cis-1,2-Dichlorocyclohexane: Another chlorinated compound with cis-trans isomerism in a cyclic structure.
cis-1,2-Dichloropropene: A chlorinated compound with cis-trans isomerism and an alkene group.
Uniqueness: cis-anti-cis-2,3,5,6-Tetrachlorodioxane is unique due to its specific arrangement of chlorine atoms on the dioxane ring, which imparts distinct stereochemical properties. This unique stereochemistry influences its reactivity and interactions with other molecules, making it a valuable compound for studying stereochemical effects in chemical and biological systems.
Eigenschaften
CAS-Nummer |
50695-44-8 |
|---|---|
Molekularformel |
C4H4Cl4O2 |
Molekulargewicht |
225.9 g/mol |
IUPAC-Name |
(2R,3S,5S,6R)-2,3,5,6-tetrachloro-1,4-dioxane |
InChI |
InChI=1S/C4H4Cl4O2/c5-1-2(6)10-4(8)3(7)9-1/h1-4H/t1-,2+,3-,4+ |
InChI-Schlüssel |
YLVGPWIKMNWIOD-GNSDDBTRSA-N |
Isomerische SMILES |
[C@H]1([C@@H](O[C@H]([C@H](O1)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1(C(OC(C(O1)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



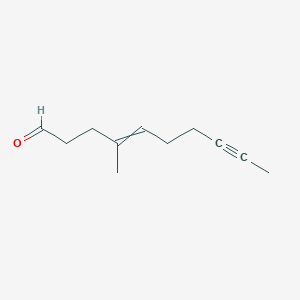

![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)


![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)
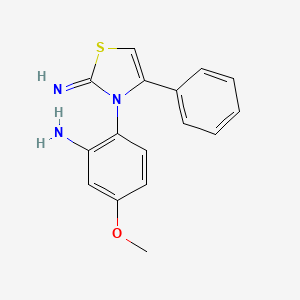

![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
